Cetylpyridinium chloride monohydrate

Description

CETYLPYRIDINIUM CHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 4 investigational indications.

Properties

IUPAC Name |

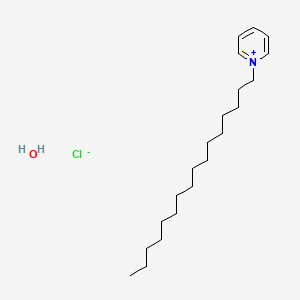

1-hexadecylpyridin-1-ium;chloride;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.ClH.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-20-17-15-18-21-22;;/h15,17-18,20-21H,2-14,16,19H2,1H3;1H;1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCRBQADEGXVDL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+]1=CC=CC=C1.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975463 | |

| Record name | 1-Hexadecylpyridin-1-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6004-24-6 | |

| Record name | Cetylpyridinium chloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6004-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetylpyridinium chloride [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexadecylpyridin-1-ium chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cetylpyridinium chloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYLPYRIDINIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9OM4SK49P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cetylpyridinium Chloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetylpyridinium chloride (CPC) is a monocationic quaternary ammonium compound (QAC) widely utilized as a broad-spectrum antimicrobial agent in pharmaceutical and over-the-counter products, particularly in oral healthcare.[1][2][3][4] Its efficacy stems from a primary mechanism involving the disruption of microbial cell membrane integrity.[5][6] As a cationic surfactant, CPC electrostatically interacts with negatively charged components of microbial cell surfaces, leading to membrane disorganization, leakage of essential cytoplasmic contents, and ultimately, cell death.[1][5][6][7] This core mechanism is effective against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[5][6][7] Recent research has also elucidated a more nuanced mechanism in eukaryotic cells, where CPC inhibits specific signaling pathways within immune mast cells by targeting tyrosine phosphorylation events.[8][9][10] This guide provides a comprehensive technical overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Antimicrobial Mechanism of Action: Membrane Disruption

The fundamental antimicrobial action of Cetylpyridinium chloride is driven by its amphiphilic molecular structure, which consists of a positively charged hydrophilic pyridinium headgroup and a long, lipophilic hexadecane (C16) alkyl chain.[2][6]

-

Electrostatic Binding: Bacterial and fungal cell membranes possess a net negative charge due to components like lipoteichoic acid (LTA) in Gram-positive bacteria, lipopolysaccharides (LPS) in Gram-negative bacteria, and phospholipids in the lipid bilayer.[2][3][6] The cationic pyridinium head of CPC is electrostatically attracted to these negatively charged surfaces, facilitating its initial binding and accumulation at the cell exterior.[5][7]

-

Membrane Integration and Disruption: Following initial binding, the hydrophobic hexadecane tail of CPC inserts itself into the lipid bilayer of the microbial cell membrane.[2][5] This integration disrupts the highly organized membrane structure, leading to:

-

Increased Permeability: The disturbance creates hydrophilic vacancies and disorganizes membrane fluidity, compromising its function as a selective barrier.[3][5]

-

Leakage of Cellular Components: The loss of membrane integrity results in the leakage of vital intracellular components, such as potassium ions, nucleotides, pentose, and ATP, which disrupts cellular metabolism and homeostasis.[1][5][6][11]

-

Inhibition of Cell Growth and Cell Death: The cumulative damage from membrane disorganization and leakage of cytoplasmic contents inhibits essential cellular processes, leading to growth inhibition and eventual cell lysis.[1][5]

-

This mechanism is effective against both Gram-positive and Gram-negative bacteria. While the outer membrane of Gram-negative bacteria can be a barrier to some antimicrobials, the molecular mass of CPC (approximately 340 Da) is low enough to permit its passage and subsequent action on the inner cytoplasmic membrane.[6]

Figure 1: General antimicrobial mechanism of Cetylpyridinium Chloride (CPC) targeting the bacterial cell membrane.

Specific Mechanisms of Action

Antiviral Activity

CPC exhibits potent virucidal activity, particularly against enveloped viruses such as Influenza virus and SARS-CoV-2.[12][13][14] The mechanism is analogous to its antibacterial action, targeting the viral lipid envelope.

-

Envelope Disruption: CPC disrupts the integrity of the viral lipid envelope, which is essential for viral stability and entry into host cells.[12][13]

-

Inhibition of Viral Entry (SARS-CoV-2): For SARS-CoV-2, CPC has a dual mechanism. In addition to disrupting the viral envelope, it has been shown to inhibit the crucial interaction between the viral spike (S) protein and the host cell's angiotensin-converting enzyme 2 (ACE2) receptor.[15][16] By reducing the binding ability of both the S protein and ACE2, CPC effectively suppresses viral adsorption and subsequent infection.[15][16]

Figure 2: Dual antiviral mechanism of CPC against SARS-CoV-2.

Antifungal Activity

CPC is effective against pathogenic yeasts, most notably Candida albicans.[17] The primary mechanism is again membrane disruption. However, studies have also investigated the potential for resistance development. Exposure of C. albicans to CPC can lead to the upregulation of drug-resistance genes, such as CDR1, CDR2, MDR1, and ERG11, particularly at higher concentrations.[18] This suggests that while CPC is fungicidal, sublethal concentrations could potentially select for resistant strains.

Eukaryotic Cell Interaction: Mast Cell Inhibition

Beyond its antimicrobial effects, recent research has uncovered a specific inhibitory mechanism of CPC on eukaryotic immune cells, specifically mast cells.[19][20] This action is not based on general cytotoxicity but on the targeted disruption of a key signaling pathway.

-

Targeting Tyrosine Phosphorylation: CPC inhibits antigen-stimulated degranulation in mast cells.[19] The core mechanism involves the electrostatic disruption of critical tyrosine phosphorylation events that are essential for signal transduction downstream of the high-affinity IgE receptor (FcεRI).[8][9]

-

Inhibition of Syk Kinase and LAT: Specifically, CPC inhibits the tyrosine phosphorylation of Syk kinase and its substrate, the adaptor hub LAT.[8][9][10]

-

Suppression of Calcium Mobilization: The inhibition of the Syk-LAT signaling axis prevents the activation of Phospholipase Cγ1 (PLCγ1), which is necessary for generating inositol 1,4,5-trisphosphate (IP₃). This, in turn, suppresses the release of calcium (Ca²⁺) from the endoplasmic reticulum and the subsequent store-operated Ca²⁺ entry (SOCE) across the plasma membrane.[9][19][20] Since Ca²⁺ mobilization is a critical trigger for mast cell degranulation, its inhibition effectively shuts down this key immune response.[19]

Figure 3: CPC's inhibitory effect on the mast cell degranulation signaling pathway.

Quantitative Data Summary

The efficacy of Cetylpyridinium chloride has been quantified across numerous studies. The following tables summarize key findings.

Table 1: Antimicrobial & Antifungal Efficacy

| Organism/Biofilm | CPC Concentration | Exposure Time | Result | Reference |

| S. mutans (24h initial biofilm) | 0.05% | 10 min | ≥ 5 log₁₀ CFU reduction | [2][3] |

| S. mutans (72h mature biofilm) | 0.1% | 1 min | 3 log₁₀ CFU reduction | [2][3] |

| S. mutans (72h mature biofilm) | 0.1% | 10 min | ≥ 5 log₁₀ CFU reduction | [2][3] |

| Polymicrobial biofilm | 0.1% | 10 min | 4 log₁₀ (S. mutans), 6 log₁₀ (A. naeslundii), 5.2 log₁₀ (A. odontolyticus) CFU reduction | [3] |

| Candida albicans | 4 or 6 µg/ml | - | MIC (Minimum Inhibitory Concentration) | [17] |

| Candida glabrata & C. krusei | 2 µg/ml | - | MIC (Minimum Inhibitory Concentration) | [17] |

Table 2: Antiviral Efficacy against SARS-CoV-2

| Parameter | CPC Concentration/Value | Condition | Result | Reference |

| Infectious Titer Reduction | 0.05% | 20 sec exposure | 91.9% reduction | [15] |

| Infectious Titer Reduction | 0.1% | 20 sec exposure | > 97.0% reduction | [15] |

| EC₅₀ (Effective Concentration) | 7.39 µM (≈2512.6 ng/mL) | In vitro | 50% inhibition of viral activity | [21] |

| CC₅₀ (Cytotoxic Concentration) | 35.75 µM (≈12155 ng/mL) | In vitro | 50% cytotoxicity | [21] |

Experimental Protocols

This section outlines methodologies for key experiments used to elucidate the mechanism of action of CPC.

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation of CPC Stock: Prepare a sterile, high-concentration stock solution of CPC in an appropriate solvent (e.g., water or DMSO).

-

Preparation of Microtiter Plate: Dispense sterile microbial growth broth (e.g., Mueller-Hinton Broth) into all wells of a 96-well microtiter plate. Add a volume of the CPC stock solution to the first well of each row to be tested.

-

Serial Dilution: Perform a two-fold serial dilution of CPC across the plate by transferring half the volume from the first well to the second, mixing, and repeating for subsequent wells. This creates a concentration gradient.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. mutans, C. albicans) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to all wells containing the CPC dilutions. Include a positive control well (broth + inoculum, no CPC) and a negative control well (broth only).

-

Incubation: Incubate the plate at the optimal temperature and duration for the test organism (e.g., 37°C for 18-24 hours).

-

Result Determination: The MIC is identified as the lowest concentration of CPC in a well with no visible turbidity (microbial growth).[22][23]

Figure 4: Experimental workflow for MIC determination using broth microdilution.

Protocol: Plaque Formation Assay (PFA) for Antiviral Activity

This assay quantifies the effect of a compound on the infectivity of a virus.

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., VeroE6/TMPRSS2 for SARS-CoV-2) in multi-well plates and incubate until confluent.

-

Virus-CPC Incubation: Prepare a known titer of the virus stock. Mix the virus stock with different concentrations of CPC (and a vehicle control). Incubate this mixture for a specified contact time (e.g., 20 or 60 seconds).[15]

-

Infection: Remove the growth medium from the host cell monolayers. Inoculate the cells with the virus-CPC mixtures. Allow for viral adsorption for a set period (e.g., 1 hour at 37°C).

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death caused by viral replication).

-

Fixation and Staining: Fix the cells with a fixative (e.g., formaldehyde) and then stain with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones against a stained background of living cells.

-

Quantification: Count the number of plaques in each well. The reduction in plaque number in CPC-treated wells compared to the control indicates the virucidal activity.

Protocol: Mast Cell Degranulation (β-Hexosaminidase) Assay

This assay measures the release of the enzyme β-hexosaminidase, a marker for mast cell degranulation.

-

Cell Culture and Sensitization: Culture mast cells (e.g., RBL-2H3 line) and sensitize them overnight with anti-DNP IgE.

-

CPC Pre-treatment: Wash the sensitized cells and pre-treat them with various concentrations of CPC (or a vehicle control) in a buffered salt solution for a defined period (e.g., 30 minutes).[8]

-

Stimulation: Stimulate the cells with a multivalent antigen (e.g., DNP-BSA) for a set time (e.g., 1 hour) in the continued presence of CPC.[8]

-

Sample Collection: After stimulation, place the plates on ice to stop the reaction. Centrifuge the plates to pellet the cells.

-

Supernatant and Pellet Lysate: Collect the supernatant (containing the released β-hexosaminidase). Lyse the remaining cell pellets with a detergent (e.g., Triton X-100) to measure the total cellular β-hexosaminidase content.

-

Enzymatic Reaction: In a separate plate, mix aliquots of the supernatant and cell lysate with a substrate solution containing 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG). Incubate to allow the enzyme to convert the substrate.

-

Fluorescence Reading: Stop the reaction with a high-pH stop buffer. Read the fluorescence on a plate reader. The percentage of degranulation is calculated as the fluorescence of the supernatant divided by the total fluorescence (supernatant + lysate), corrected for controls.

Conclusion

The mechanism of action of Cetylpyridinium chloride monohydrate is multifaceted. Its primary role as a broad-spectrum antimicrobial is mediated by its cationic surfactant properties, which lead to the catastrophic disruption of microbial cell membranes. This mechanism is well-established and effective against a range of bacteria, fungi, and enveloped viruses. For pathogens like SARS-CoV-2, CPC provides an additional layer of inhibition by interfering with the viral entry machinery. Furthermore, emerging research highlights a more sophisticated mechanism in eukaryotic cells, where CPC acts as a signaling toxicant, specifically inhibiting the Syk-LAT phosphorylation cascade to suppress mast cell degranulation. This detailed understanding of its molecular and cellular interactions is critical for drug development professionals in optimizing its use in existing formulations and exploring novel therapeutic applications.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cetylpyridinium Chloride: What is it and where is it used? [drugs.com]

- 5. What is the mechanism of Cetylpyridinium? [synapse.patsnap.com]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. therabreath.com [therabreath.com]

- 8. biorxiv.org [biorxiv.org]

- 9. tandfonline.com [tandfonline.com]

- 10. biorxiv.org [biorxiv.org]

- 11. neuroquantology.com [neuroquantology.com]

- 12. news-medical.net [news-medical.net]

- 13. mdpi.com [mdpi.com]

- 14. selleckchem.com [selleckchem.com]

- 15. Virucidal activity and mechanism of action of cetylpyridinium chloride against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Virucidal activity and mechanism of action of cetylpyridinium chloride against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of Cetylpyridinium Chloride Resistance and Treatment on Fluconazole Activity versus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Pharmaceutical agent cetylpyridinium chloride inhibits immune mast cell function by interfering with calcium mobilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmaceutical agent cetylpyridinium chloride inhibits immune mast cell function by interfering with calcium mobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. An exploratory study of drug concentration and inhibitory effect of cetylpyridinium chloride buccal tablets on SARS-CoV-2 infection among 10 Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of Cetylpyridinium Chloride Monohydrate with Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetylpyridinium chloride (CPC), a quaternary ammonium compound, is a widely utilized antiseptic agent with broad-spectrum antimicrobial activity. Its primary mechanism of action involves a catastrophic interaction with the bacterial cell membrane, leading to a rapid loss of cell viability. This technical guide provides a comprehensive overview of the molecular interactions between CPC and bacterial membranes, supported by quantitative data, detailed experimental protocols for studying these interactions, and visual representations of the key processes.

Introduction to Cetylpyridinium Chloride (CPC)

Cetylpyridinium chloride is a cationic surfactant characterized by a hydrophilic pyridinium headgroup and a lipophilic 16-carbon alkyl chain.[1] This amphipathic structure is central to its antimicrobial properties. The positively charged nitrogen atom in the pyridinium ring readily interacts with negatively charged components of the bacterial cell surface, initiating a cascade of events that ultimately leads to cell death.[2]

Mechanism of Action at the Bacterial Cell Membrane

The interaction of CPC with the bacterial cell membrane is a multi-step process that can be broadly categorized into initial electrostatic binding, hydrophobic insertion and membrane disruption, and subsequent leakage of intracellular contents and cell lysis.

Electrostatic Interaction and Binding

Bacterial cell membranes possess a net negative charge due to the presence of anionic molecules such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3] The cationic pyridinium headgroup of CPC is electrostatically attracted to these negatively charged sites on the bacterial surface.[2] This initial binding displaces essential divalent cations like Ca²⁺ and Mg²⁺ that normally stabilize the membrane structure.[3]

Hydrophobic Insertion and Membrane Disruption

Following the initial electrostatic interaction, the hydrophobic hexadecane tail of the CPC molecule inserts itself into the lipid bilayer of the bacterial membrane.[2][3] This insertion disrupts the highly ordered structure of the phospholipid acyl chains, leading to a disorganization of the membrane.[4] The presence of the bulky CPC molecules within the bilayer increases membrane fluidity and permeability.[3]

Leakage of Intracellular Components and Cell Lysis

The disruption of membrane integrity results in the formation of pores or transient openings, leading to the leakage of essential intracellular components.[2][3] This includes the efflux of small ions such as potassium (K⁺), followed by larger molecules like ATP, nucleotides, and proteins.[2][4] The loss of these vital components disrupts cellular metabolism and homeostasis.[2] At lower concentrations, CPC can interfere with osmoregulation and may activate intracellular autolytic enzymes, leading to cell autolysis.[3][4] At higher concentrations, the extensive membrane damage leads to complete cell lysis and the formation of vesicle-like structures on the bacterial surface.[3]

Quantitative Data on CPC's Antibacterial Activity

The antimicrobial efficacy of CPC is quantified through various metrics, primarily the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of Cetylpyridinium Chloride against Various Bacteria

| Bacterial Species | Gram Stain | MIC (µg/mL) | Reference(s) |

| Streptococcus mutans | Gram-positive | 1 - 2 | [3] |

| Streptococcus sobrinus | Gram-positive | 1 - 2 | [3] |

| Staphylococcus aureus | Gram-positive | 2 - 10 | [3] |

| Enterococcus faecalis | Gram-positive | 1 - 4 | [3] |

| Porphyromonas gingivalis | Gram-negative | 0.5 - 2 | [3] |

| Fusobacterium nucleatum | Gram-negative | 1 - 4 | [3] |

| Escherichia coli | Gram-negative | 16 - 512 | [3] |

| Pseudomonas aeruginosa | Gram-negative | 250 - 2000 | [3] |

| Candida albicans | Fungus | 0.78 | [5] |

Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.

Experimental Protocols for Studying CPC-Membrane Interactions

A variety of experimental techniques are employed to elucidate the interaction between CPC and bacterial membranes. Detailed protocols for key experiments are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Protocol:

-

Prepare Bacterial Inoculum: Culture bacteria overnight in an appropriate broth medium. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Prepare CPC Dilutions: Prepare a series of twofold dilutions of CPC in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control well (bacteria without CPC) and a sterility control well (broth without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of CPC that completely inhibits visible bacterial growth.[3]

Assessment of Membrane Potential

The fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) is a sensitive probe for measuring changes in bacterial membrane potential.

Protocol:

-

Prepare Bacterial Suspension: Grow bacteria to the mid-logarithmic phase, harvest by centrifugation, and wash with a suitable buffer (e.g., 5 mM HEPES, pH 7.2). Resuspend the cells in the same buffer to a specific optical density (e.g., OD₆₀₀ of 0.05).

-

Dye Loading: Add DiSC₃(5) to the bacterial suspension to a final concentration of 0.4 µM and incubate in the dark at room temperature to allow the dye to accumulate in the polarized cells, which quenches its fluorescence.

-

Baseline Measurement: Transfer the cell suspension to a fluorometer cuvette and record the baseline fluorescence (Excitation: 622 nm, Emission: 670 nm).

-

CPC Treatment: Add CPC at the desired concentration and continuously monitor the fluorescence. Depolarization of the membrane causes the release of the dye into the medium, resulting in an increase in fluorescence.

-

Positive Control: Add a known depolarizing agent, such as valinomycin, to determine the maximum fluorescence signal corresponding to complete depolarization.

Quantification of Intracellular Component Leakage

Protocol:

-

Prepare Bacterial Suspension: Grow bacteria to the mid-logarithmic phase, harvest, wash twice with a low-potassium buffer (e.g., choline chloride buffer), and resuspend in the same buffer.

-

CPC Treatment: Add CPC to the bacterial suspension at various concentrations and incubate for a defined period.

-

Sample Collection: At different time points, centrifuge the samples to pellet the bacteria.

-

Analysis: Carefully collect the supernatant and measure the potassium concentration using an atomic absorption spectrophotometer.

-

Total Potassium: To determine the total intracellular potassium, lyse an untreated bacterial sample (e.g., by boiling or sonication) and measure its potassium content. The percentage of potassium leakage can then be calculated.

Protocol:

-

Prepare Bacterial Suspension: Grow bacteria to the mid-logarithmic phase, harvest, wash, and resuspend in a suitable buffer.

-

CPC Treatment: Treat the bacterial suspension with different concentrations of CPC.

-

Sample Collection: At various time intervals, centrifuge the samples to separate the bacteria from the supernatant.

-

ATP Measurement: Use a commercial ATP bioluminescence assay kit. Add the ATP-releasing reagent to the supernatant to lyse any remaining cells and then add the luciferase/luciferin reagent.

-

Luminometry: Measure the light output using a luminometer. The amount of light is proportional to the concentration of extracellular ATP.

Protocol:

-

Prepare Bacterial Suspension: Prepare a dense bacterial suspension in a suitable buffer.

-

CPC Treatment: Treat the bacterial suspension with CPC.

-

Sample Collection: At specified times, centrifuge the samples.

-

Spectrophotometry: Measure the absorbance of the supernatant at 260 nm using a UV-Vis spectrophotometer. An increase in absorbance at 260 nm indicates the release of nucleic acids from the cells.

Visualization of Membrane Damage

This method distinguishes between live cells with intact membranes and dead cells with compromised membranes.

Protocol:

-

Bacterial Treatment: Treat bacteria with CPC for a specified duration.

-

Staining: Add a mixture of SYTO 9 (a green fluorescent dye that stains all cells) and propidium iodide (PI; a red fluorescent dye that only enters cells with damaged membranes) to the bacterial suspension.

-

Incubation: Incubate in the dark for approximately 15 minutes.

-

Microscopy: Visualize the stained bacteria using a fluorescence microscope with appropriate filter sets for green and red fluorescence. Live cells will appear green, while dead cells will appear red.

Electron microscopy provides high-resolution images of the morphological changes induced by CPC on the bacterial cell surface.

Scanning Electron Microscopy (SEM) Protocol:

-

Fixation: Fix CPC-treated and control bacteria with 2.5% glutaraldehyde in a suitable buffer (e.g., cacodylate buffer) for 1-2 hours at 4°C.

-

Washing: Wash the cells with buffer to remove the fixative.

-

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

-

Drying: Critical point dry the samples to preserve their three-dimensional structure.

-

Coating: Sputter-coat the samples with a thin layer of a conductive metal (e.g., gold or platinum).

-

Imaging: Image the samples using a scanning electron microscope.

Transmission Electron Microscopy (TEM) Protocol:

-

Fixation: Fix the bacterial samples as described for SEM.

-

Post-fixation: Post-fix with 1% osmium tetroxide to enhance contrast.

-

Dehydration: Dehydrate the samples in a graded ethanol series.

-

Embedding: Infiltrate and embed the samples in an epoxy resin.

-

Sectioning: Cut ultrathin sections (60-90 nm) using an ultramicrotome.

-

Staining: Stain the sections with heavy metal salts (e.g., uranyl acetate and lead citrate) to further enhance contrast.

-

Imaging: Image the sections using a transmission electron microscope.

Downstream Effects and Potential Signaling

The primary mode of action of CPC is direct membrane disruption. However, this initial damage can trigger downstream cellular responses. One such response is the activation of endogenous autolytic enzymes, such as LytA in Streptococcus pneumoniae.[3] The disorganization of the cell membrane and the leakage of components may disrupt the regulatory mechanisms that keep these enzymes in an inactive state, leading to uncontrolled cell wall degradation and autolysis.

While CPC's interaction with specific signaling pathways is not as well-documented as its direct membrane effects, some studies suggest it can influence gene expression. For instance, sub-lethal concentrations of CPC have been shown to suppress the expression of genes associated with halitosis in certain oral bacteria. This indicates that beyond immediate physical damage, CPC can modulate bacterial physiology at the transcriptional level, although the precise signaling cascades involved remain an area for further investigation.

Conclusion

Cetylpyridinium chloride exerts its potent antimicrobial activity primarily through the catastrophic disruption of the bacterial cell membrane. This process, initiated by electrostatic attraction and followed by hydrophobic insertion, leads to increased membrane permeability, leakage of vital cellular components, and ultimately cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the multifaceted interactions of CPC and other membrane-active antimicrobials with bacterial cells. Further research into the potential modulation of bacterial signaling pathways by CPC could reveal additional subtleties in its mechanism of action and inform the development of novel antimicrobial strategies.

References

- 1. Combination of Cetylpyridinium Chloride and Chlorhexidine Acetate: A Promising Candidate for Rapid Killing of Gram-Positive/Gram-Negative Bacteria and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Cetylpyridinium? [synapse.patsnap.com]

- 3. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Critical Micelle Concentration of Cetylpyridinium Chloride Monohydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetylpyridinium chloride (CPC), a cationic quaternary ammonium compound, is a widely utilized excipient in pharmaceutical formulations, primarily for its antimicrobial properties. Its efficacy and formulation characteristics are intrinsically linked to its self-aggregation behavior in aqueous solutions, a phenomenon governed by the critical micelle concentration (CMC). This technical guide provides an in-depth overview of the CMC of Cetylpyridinium chloride monohydrate, presenting quantitative data, detailed experimental protocols for its determination, and visualizations of the underlying molecular and experimental processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this versatile surfactant.

Introduction to Cetylpyridinium Chloride and its Micellization

Cetylpyridinium chloride (CPC) is an amphiphilic molecule consisting of a hydrophilic pyridinium headgroup and a long hydrophobic hexadecyl tail.[1] This dual nature drives its self-assembly in aqueous solutions. At low concentrations, CPC exists as individual monomers. However, as the concentration increases to a critical point—the Critical Micelle Concentration (CMC)—the monomers spontaneously aggregate to form micelles.[2] This process is a dynamic equilibrium driven by the hydrophobic effect, which seeks to minimize the unfavorable interactions between the hydrophobic tails and water molecules.[3][4]

The formation of micelles is a critical attribute of CPC, influencing its solubilizing capacity for poorly water-soluble drugs, its interaction with biological membranes, and its overall antimicrobial activity.[1] Therefore, a thorough understanding and precise determination of the CMC are paramount in the development of stable and effective CPC-containing formulations. The CMC of CPC is known to be sensitive to environmental factors such as temperature and the presence of electrolytes.[5]

Quantitative Data: Critical Micelle Concentration of CPC

The CMC of Cetylpyridinium chloride in aqueous solutions is influenced by various factors, most notably temperature and the concentration of added electrolytes. The following tables summarize the CMC values of CPC under different conditions, as determined by surface tension and conductivity measurements.

Table 1: Critical Micelle Concentration of CPC in Aqueous Electrolyte Solutions at Different Temperatures

| Electrolyte | Electrolyte Concentration (mol/kg) | 295 K (22°C) | 298 K (25°C) | 303 K (30°C) |

| LiCl | 0 | 9.55 | 8.91 (8.90) | 9.44 (9.00) |

| 3.2 x 10⁻⁴ | 8.10 | 7.94 (8.20) | 8.91 (7.90) | |

| 5.2 x 10⁻⁴ | 7.50 | 7.50 (7.50) | 7.24 (6.40) | |

| 1.3 x 10⁻³ | 5.40 | 5.60 (5.90) | 5.96 (3.50) | |

| 5.2 x 10⁻³ | 3.09 | 2.51 (2.40) | 3.31 (2.20) | |

| 0.01 | 1.88 | 1.74 (1.76) | 2.00 (1.45) | |

| 0.02 | 1.33 | 1.12 (1.11) | 1.40 | |

| NaCl | 0 | 9.55 | 8.91 (8.90) | 9.44 (9.00) |

| 3.2 x 10⁻⁴ | 8.70 | 8.13 (8.10) | - | |

| 5.2 x 10⁻⁴ | - | 7.94 (7.80) | - | |

| 1.3 x 10⁻³ | 5.96 | 6.03 (6.10) | - | |

| 5.2 x 10⁻³ | 2.66 | 2.88 (2.92) | 3.16 (3.00) | |

| 0.01 | 2.00 | 2.09 (2.10) | 2.24 (2.10) | |

| 0.02 | 1.26 | 1.35 (1.38) | 1.51 (1.48) | |

| KCl | 0 | 9.55 | 8.91 (8.90) | 9.44 (9.00) |

| 3.2 x 10⁻⁴ | 7.94 | 7.50 (7.50) | - | |

| 5.2 x 10⁻⁴ | - | 7.08 (7.10) | - | |

| 1.3 x 10⁻³ | 5.60 | 5.75 (5.90) | - | |

| 5.2 x 10⁻³ | 2.51 | 2.75 (2.80) | 2.95 (2.90) | |

| 0.01 | 1.74 | 1.95 (2.00) | 2.09 (2.00) | |

| 0.02 | 1.12 | 1.29 (1.30) | 1.45 (1.41) |

Data sourced from Mukhim and Ismail (2004). Values are in mmol/kg. Values in parentheses were determined by conductance measurements, while others were determined by surface tension.[6]

Experimental Protocols for CMC Determination

The determination of the CMC is based on detecting an abrupt change in a physicochemical property of the surfactant solution as a function of its concentration.[7] Below are detailed protocols for three common and reliable methods for determining the CMC of CPC.

Surface Tension Method (Wilhelmy Plate Technique)

This method relies on the principle that below the CMC, the surface tension of the solution decreases with increasing surfactant concentration. Above the CMC, the surface becomes saturated with monomers, and the surface tension remains relatively constant.[8][9]

Materials and Equipment:

-

Precision balance

-

Glassware (beakers, volumetric flasks)

-

Cetylpyridinium chloride monohydrate

-

High-purity water

-

Magnetic stirrer and stir bars

Protocol:

-

Plate Preparation: Clean the platinum Wilhelmy plate by rinsing it with high-purity water and then flaming it to red heat with an alcohol burner or Bunsen burner to remove any organic contaminants.[1]

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water with a known surface tension.

-

Solution Preparation: Prepare a stock solution of CPC in high-purity water at a concentration well above the expected CMC. Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the anticipated CMC.

-

Measurement:

-

Place a known volume of the most dilute CPC solution in a clean glass vessel.

-

Immerse the Wilhelmy plate in the solution.

-

Allow the system to equilibrate.

-

Record the surface tension reading.

-

Repeat the measurement for each of the prepared CPC solutions, moving from the most dilute to the most concentrated.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the CPC concentration (log C).

-

The resulting plot will show two linear regions with different slopes.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[8]

-

Conductivity Method

This method is suitable for ionic surfactants like CPC. The principle is that the specific conductivity of the solution increases linearly with concentration below the CMC. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual ions.[12][13]

Materials and Equipment:

-

Conductivity meter with a conductivity cell[12]

-

Thermostatically controlled water bath

-

Glassware (beakers, volumetric flasks)

-

Cetylpyridinium chloride monohydrate

-

High-purity water

-

Magnetic stirrer and stir bars

Protocol:

-

Cell Calibration: Calibrate the conductivity cell using standard potassium chloride (KCl) solutions of known concentrations.

-

Solution Preparation: Prepare a stock solution of CPC and a series of dilutions as described in the surface tension method.

-

Measurement:

-

Place a known volume of high-purity water in a thermostated vessel.

-

Immerse the conductivity cell and allow the temperature to equilibrate.

-

Measure the conductivity of the water.

-

Make successive additions of the CPC stock solution to the water, allowing for mixing and temperature equilibration after each addition.

-

Record the conductivity after each addition.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the CPC concentration.

-

The plot will exhibit two linear regions with different slopes.

-

The CMC is the concentration at which the break in the plot occurs, determined by the intersection of the two linear segments.[12]

-

Fluorescence Spectroscopy Method (Pyrene Probe)

This method utilizes a fluorescent probe, such as pyrene, whose fluorescence emission spectrum is sensitive to the polarity of its microenvironment. In aqueous solution (polar), pyrene exhibits a characteristic emission spectrum. When micelles form, pyrene partitions into the hydrophobic micellar core (nonpolar), leading to a change in the fine structure of its emission spectrum.[5][14]

Materials and Equipment:

-

Fluorometer

-

Quartz cuvettes

-

Glassware (volumetric flasks, micropipettes)

-

Cetylpyridinium chloride monohydrate

-

Pyrene (high purity)

-

Ethanol (spectroscopic grade)

-

High-purity water

Protocol:

-

Probe Preparation: Prepare a stock solution of pyrene in ethanol.

-

Solution Preparation: Prepare a series of CPC solutions in high-purity water, spanning a concentration range below and above the expected CMC. To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., in the micromolar range) to avoid excimer formation.[15]

-

Measurement:

-

Set the excitation wavelength of the fluorometer to a value appropriate for pyrene (e.g., 334 nm).[15]

-

Record the emission spectrum for each CPC solution over a suitable wavelength range (e.g., 350-450 nm).[15]

-

Pay close attention to the intensities of the first (I₁) and third (I₃) vibronic peaks in the pyrene emission spectrum.

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the third and first vibronic peaks (I₃/I₁).

-

Plot the I₃/I₁ ratio as a function of the CPC concentration.

-

The plot will show a sigmoidal curve. The CMC is determined from the inflection point of this curve.

-

Visualizations of Micellization and Experimental Workflow

Molecular Driving Forces of Micellization

The formation of micelles is a thermodynamically driven process governed by a balance of hydrophobic and electrostatic interactions.

References

- 1. A robust method for critical micelle concentration determination using coumarin-6 as a fluorescent probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 3. fiveable.me [fiveable.me]

- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 5. avantiresearch.com [avantiresearch.com]

- 6. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 7. Method of Determination of CMC | PPT [slideshare.net]

- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 9. commons.erau.edu [commons.erau.edu]

- 10. Measuring Critical Micelle Concentration as a Function of Cavitand Additives Using Surface Tension and Dye Micellization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]

- 12. scribd.com [scribd.com]

- 13. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Establishment and Comparison of A Determination Method of Critical Micelle Concentration for Surfactants [zgys.nifdc.org.cn]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the Cationic Surfactant Properties of Cetylpyridinium Chloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetylpyridinium chloride (CPC), a quaternary ammonium compound, is a widely utilized cationic surfactant with potent antimicrobial properties. This technical guide provides a comprehensive overview of the core physicochemical and biological characteristics of Cetylpyridinium chloride monohydrate, with a focus on its surfactant behavior and mechanism of action. Detailed experimental protocols for the characterization of its surfactant properties and antimicrobial efficacy are presented, alongside structured data tables for key quantitative parameters. Visual diagrams generated using the DOT language are provided to illustrate molecular interactions, experimental workflows, and the logical progression of its antimicrobial activity.

Introduction

Cetylpyridinium chloride (CPC) is a cationic quaternary ammonium compound renowned for its broad-spectrum antimicrobial activity against bacteria, fungi, and certain viruses.[1][2] Its amphiphilic molecular structure, consisting of a hydrophilic pyridinium headgroup and a hydrophobic cetyl (16-carbon) alkyl chain, underpins its function as a surfactant. This dual nature allows CPC to orient at interfaces, reducing surface tension and disrupting microbial cell membranes, which is the primary mechanism of its biocidal action.[1][3] CPC is a common active ingredient in various pharmaceutical and personal care products, including mouthwashes, toothpastes, lozenges, and antiseptic formulations.[4][5] This guide delves into the technical details of CPC's surfactant properties, providing valuable data and methodologies for researchers and professionals in drug development and related scientific fields.

Physicochemical and Toxicological Properties

Cetylpyridinium chloride monohydrate presents as a white, hygroscopic crystalline powder.[6] It is readily soluble in water and ethanol.[7][8][9][10] Key physicochemical and toxicological data are summarized in the tables below.

Table 1: Physicochemical Properties of Cetylpyridinium Chloride Monohydrate

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₃₈NCl·H₂O | [11] |

| Molecular Weight | 358.0 g/mol | [11] |

| CAS Number | 6004-24-6 | [11] |

| Melting Point | 81-86 °C | [12][13] |

| pH (aqueous solution) | 5.0 - 5.4 | [12] |

| Critical Micelle Concentration (CMC) | ~0.9 mM in water | [14] |

| logP | 1.71 (at 20°C) | [9] |

Table 2: Surface Tension of Aqueous Cetylpyridinium Chloride Solutions at 25°C

| Concentration (% w/v) | Surface Tension (dyne/cm) | Reference(s) |

| 0.1% | 43 | [1] |

| 1.0% | 41 | [1] |

| 10% | 38 | [1] |

Table 3: Toxicological Data for Cetylpyridinium Chloride

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 200 - 560.3 mg/kg | [12][15][16] |

| LD₅₀ | Rabbit | Oral | 400 mg/kg | |

| LD₅₀ | Mouse | Oral | 108 mg/kg | |

| LC₅₀ | Rat | Inhalation | 0.054 - 0.51 mg/L (4h) | [12][16] |

Mechanism of Action as a Cationic Surfactant

The primary mechanism of CPC's antimicrobial activity is the disruption of microbial cell membranes.[1][3] This process is initiated by an electrostatic interaction between the positively charged pyridinium headgroup of the CPC molecule and the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[17]

Following this initial binding, the hydrophobic cetyl tail penetrates the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity, leading to increased permeability.[18] At lower concentrations, this disruption can interfere with essential cellular processes and lead to the leakage of vital intracellular components like potassium ions.[17] At higher concentrations, CPC causes more extensive membrane damage, leading to the complete lysis of the cell and release of its cytoplasmic contents.[1][17]

Caption: Mechanism of CPC antimicrobial action.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. This can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the CMC.

This method is suitable for ionic surfactants like CPC. The conductivity of the solution is measured as a function of surfactant concentration. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down due to the formation of less mobile micelles. The CMC is the point of intersection of these two linear regions.[4][19][20][21][22]

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of CPC in deionized water (e.g., 10 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range that brackets the expected CMC (e.g., 0.1 mM to 5 mM).

-

Conductivity Measurement:

-

Calibrate the conductivity meter using standard KCl solutions.

-

Measure the conductivity of each CPC dilution at a constant temperature (e.g., 25°C).

-

Ensure the conductivity probe is properly immersed and the solution is well-mixed.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) versus the CPC concentration.

-

Identify the two linear regions below and above the CMC.

-

Determine the intersection of the two extrapolated linear fits. The concentration at the intersection point is the CMC.

-

Caption: Workflow for CMC determination by conductivity.

Measurement of Surface Tension

The Du Noüy ring method is a classic technique for measuring the surface tension of a liquid.[23][24][25][26][27] It involves measuring the force required to detach a platinum ring from the surface of the liquid.

Methodology:

-

Instrument Setup:

-

Ensure the tensiometer is level and calibrated.

-

Clean the platinum ring thoroughly (e.g., by flaming) to ensure proper wetting.

-

-

Sample Preparation: Place the CPC solution of a specific concentration in a clean sample vessel.

-

Measurement:

-

Immerse the platinum ring in the solution.

-

Slowly raise the ring towards the surface.

-

As the ring is pulled through the surface, a liquid lamella is formed.

-

Record the maximum force exerted on the ring just before the lamella breaks.

-

-

Calculation: The surface tension (γ) is calculated from the maximum force (F), the radius of the ring (R), and a correction factor (f) that accounts for the shape of the liquid meniscus: γ = (F / 4πR) * f

Evaluation of Antimicrobial Efficacy

The antimicrobial efficacy of CPC can be evaluated using standardized methods to determine its bactericidal, fungicidal, or virucidal activity. A common approach is the suspension test, which measures the reduction in viable microorganisms after a defined contact time.

Methodology:

-

Preparation of Microbial Suspension: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Test and Control Solutions: Prepare the CPC test solution at the desired concentration and a control solution (e.g., sterile saline).

-

Exposure:

-

Add a defined volume of the microbial suspension to the CPC test solution and the control solution.

-

Incubate for a specified contact time (e.g., 1, 5, 10 minutes) at a controlled temperature.

-

-

Neutralization: After the contact time, add a neutralizer to stop the antimicrobial action of CPC.

-

Enumeration of Survivors:

-

Perform serial dilutions of the neutralized samples.

-

Plate the dilutions onto a suitable agar medium.

-

Incubate the plates to allow for colony growth.

-

-

Calculation of Reduction: Count the number of colony-forming units (CFU) on the plates and calculate the log reduction in viable microorganisms for the CPC-treated sample compared to the control.

Caption: Workflow for antimicrobial efficacy testing.

Applications in Drug Development

The cationic surfactant and antimicrobial properties of CPC make it a valuable excipient and active ingredient in pharmaceutical formulations.[2][4]

-

Antiseptic and Disinfectant: Its primary application is as an antiseptic in oral care products to control plaque and gingivitis.[5][17][28]

-

Preservative: CPC is used as an antimicrobial preservative in various cosmetic and pharmaceutical preparations to prevent microbial contamination.[2][4]

-

Solubilizing Agent: As a surfactant, it can be used to increase the solubility of poorly water-soluble drugs.

-

Wetting Agent: CPC can improve the wetting of solid dosage forms, which can enhance drug dissolution.

Conclusion

Cetylpyridinium chloride monohydrate is a versatile cationic surfactant with well-characterized physicochemical properties and potent antimicrobial activity. Its mechanism of action, centered on the disruption of microbial cell membranes, is a direct consequence of its amphiphilic nature. The experimental protocols detailed in this guide provide a framework for the consistent and accurate evaluation of its surfactant and antimicrobial properties. A thorough understanding of these characteristics is essential for the effective formulation and application of CPC in the pharmaceutical and drug development industries.

References

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Effect of Addition of Cetylpyridinium Chloride Cationic Surfactant on the Antimicrobial Activity of Chlorhexidine Endodontic Irrigant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Antimicrobial Cetylpyridinium Chloride Causes Functional Inhibition of Mitochondria as Potently as Canonical Mitotoxicants, Nanostructural Disruption of Mitochondria, and Mitochondrial Ca2+ Efflux in Living Rodent and Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. selleckchem.com [selleckchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Cetylpyridinium chloride | 123-03-5 [chemicalbook.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Cetylpyridinium chloride monohydrate | C21H40ClNO | CID 22324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. carlroth.com [carlroth.com]

- 14. surfactant cetylpyridinium chloride: Topics by Science.gov [science.gov]

- 15. sds.edqm.eu [sds.edqm.eu]

- 16. ec.europa.eu [ec.europa.eu]

- 17. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 20. researchgate.net [researchgate.net]

- 21. scribd.com [scribd.com]

- 22. Virtual Labs [csc-iiith.vlabs.ac.in]

- 23. biolinscientific.com [biolinscientific.com]

- 24. smartsystems-eg.com [smartsystems-eg.com]

- 25. biolinscientific.com [biolinscientific.com]

- 26. pro-lehrsysteme.ch [pro-lehrsysteme.ch]

- 27. cdn2.hubspot.net [cdn2.hubspot.net]

- 28. researchgate.net [researchgate.net]

Early research on the discovery and applications of Cetylpyridinium chloride.

A Technical Guide on the Discovery and Initial Applications of a Quaternary Ammonium Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetylpyridinium chloride (CPC), a cationic quaternary ammonium compound, has been a stalwart in antiseptic applications for decades, particularly in oral hygiene. Its journey from a laboratory curiosity to a household name is a testament to the pioneering work of early 20th-century scientists. This technical guide delves into the nascent stages of CPC research, exploring its discovery, the initial investigations into its antimicrobial properties, and its first applications. While the mists of time have obscured some of the finer details of the earliest experimental protocols, a clear picture of its emergence can be pieced together from available historical records and secondary accounts.

The Genesis of Quaternary Ammonium Antiseptics and the Discovery of CPC

The story of Cetylpyridinium chloride is intrinsically linked to the broader discovery of the antimicrobial prowess of quaternary ammonium compounds (QACs). In the 1930s, a new era of chemical disinfection began to unfold. A pivotal moment in this narrative was the work of German pathologist and bacteriologist Gerhard Domagk. In 1935, Domagk, who would later receive the Nobel Prize for his discovery of sulfonamides, elucidated the therapeutic potential of QACs, demonstrating their potent antimicrobial activity.[1] His research laid the fundamental groundwork that spurred further investigation into this promising class of compounds.

Building on this foundation, the first description of the antimicrobial activity of Cetylpyridinium chloride emerged in 1939 from the laboratories of the Wm. S. Merrell Company in Cincinnati, Ohio.[2] Within this body of work, the research of C. Lee Huyck was particularly notable. Huyck is credited with being the first to demonstrate the bacteriostatic and bactericidal effects of CPC specifically within the oral cavity.[2] His early experiments, though rudimentary by modern standards, provided the first tangible evidence of CPC's potential as an oral antiseptic.

Early Experimental Investigations

Antimicrobial Efficacy Testing: The Phenol Coefficient

In the early 20th century, the "phenol coefficient" was the gold standard for evaluating the efficacy of a disinfectant. This method compared the bactericidal activity of a test compound to that of phenol, a well-established antiseptic.[1] It is highly probable that the initial assessments of CPC's antimicrobial strength by the Wm. S. Merrell Company involved determining its phenol coefficient against various pathogenic bacteria.

Experimental Protocol: Phenol Coefficient Method (Hypothetical Reconstruction)

-

Test Organisms: Cultures of pathogenic bacteria, such as Staphylococcus aureus and Salmonella typhi, would be prepared in a standardized broth medium.

-

Preparation of Disinfectant Dilutions: A series of dilutions of both phenol and Cetylpyridinium chloride would be made in sterile water.

-

Exposure: A standardized volume of the bacterial culture would be added to each disinfectant dilution.

-

Sampling: At specific time intervals (e.g., 5, 10, and 15 minutes), a loopful of the bacteria-disinfectant mixture would be transferred to a tube of sterile nutrient broth.

-

Incubation: The broth tubes would be incubated under optimal conditions for bacterial growth.

-

Observation: The tubes would be observed for turbidity, indicating bacterial growth. The highest dilution of the disinfectant that killed the bacteria in a specific time period would be determined.

-

Calculation: The phenol coefficient would be calculated by dividing the highest dilution of the test disinfectant that killed the bacteria by the highest dilution of phenol that produced the same result.

C. Lee Huyck's Oral Antiseptic Studies

C. Lee Huyck's pioneering work focused on the practical application of CPC in the oral cavity. One of his key experiments involved the use of sweetened chewing gum to measure the effect of CPC on salivary bacteria.[2]

Experimental Protocol: Saliva pH and Bacterial Activity (Hypothetical Reconstruction)

-

Baseline Measurement: Participants would provide saliva samples, and the baseline pH and bacterial count would be determined.

-

Intervention: Participants would be given a piece of sweetened chewing gum. In the test group, the gum would be impregnated with a specific concentration of Cetylpyridinium chloride. The control group would receive a placebo gum without CPC.

-

Saliva Collection: Saliva samples would be collected at various time points after chewing the gum.

-

pH Measurement: The pH of the collected saliva samples would be measured. A drop in pH would indicate acid production by oral bacteria metabolizing the sugar in the gum.

-

Bacterial Viability: The number of viable bacteria in the saliva samples would be quantified, likely using agar plating techniques.

-

Analysis: The changes in saliva pH and bacterial counts between the CPC and placebo groups would be compared to assess the antimicrobial and anti-glycolytic effects of Cetylpyridinium chloride.

Early Synthesis of Cetylpyridinium Chloride

The initial synthesis of Cetylpyridinium chloride for research and commercial use likely involved the reaction of pyridine with a long-chain alkyl halide. While specific early patents are not easily accessible, later patents often reference these foundational methods. The general chemical reaction involves the quaternization of the nitrogen atom in the pyridine ring.

Hypothetical Early Synthesis Workflow

Caption: Early synthesis of Cetylpyridinium chloride.

Initial Applications

The early research demonstrating the potent antimicrobial activity of Cetylpyridinium chloride, particularly in the oral cavity, paved the way for its first commercial applications. The primary focus was on leveraging its ability to kill bacteria and inhibit plaque formation.

-

Mouthwashes and Oral Rinses: The most immediate and enduring application of CPC was in the formulation of mouthwashes. Its cationic nature allowed it to adsorb to the negatively charged surfaces in the oral cavity, such as teeth and oral mucosa, providing a sustained antimicrobial effect.

-

Throat Lozenges: CPC was incorporated into throat lozenges to provide antiseptic relief for minor throat irritations and infections.

-

Topical Antiseptics: Beyond oral care, early applications likely included its use as a general topical antiseptic for minor cuts and abrasions.

Quantitative Data from Early Research

Obtaining specific quantitative data, such as Minimum Inhibitory Concentrations (MICs), from the earliest studies published in the 1940s is challenging due to the limited availability of these primary sources. The tables below are structured to present such data, but are populated with illustrative examples based on the known efficacy of CPC, as precise historical data could not be retrieved.

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of Cetylpyridinium Chloride from Early Research (Hypothetical Data)

| Microorganism | Illustrative MIC (µg/mL) |

| Staphylococcus aureus | 1 - 5 |

| Streptococcus pyogenes | 0.5 - 2 |

| Escherichia coli | 10 - 50 |

| Candida albicans | 5 - 20 |

Table 2: Illustrative Phenol Coefficients of Cetylpyridinium Chloride (Hypothetical Data)

| Test Organism | Phenol Coefficient |

| Staphylococcus aureus | 200 - 400 |

| Salmonella typhi | 150 - 300 |

Signaling Pathways and Experimental Workflows

The primary mechanism of action of Cetylpyridinium chloride involves the disruption of microbial cell membranes. As a cationic surfactant, its positively charged headgroup interacts with the negatively charged components of the bacterial cell wall and membrane, leading to a loss of membrane integrity and cell death.

Diagram: Mechanism of Action of Cetylpyridinium Chloride

Caption: Disruption of bacterial cell membrane by CPC.

Diagram: Experimental Workflow for Early In Vitro Antimicrobial Testing

Caption: Early in vitro antimicrobial testing workflow.

Conclusion

The early research on Cetylpyridinium chloride in the late 1930s and early 1940s marked a significant advancement in the field of chemical disinfection. The foundational work of Gerhard Domagk on quaternary ammonium compounds and the specific investigations by the Wm. S. Merrell Company, particularly the studies by C. Lee Huyck, established CPC as a potent antimicrobial agent with clear applications in oral hygiene. While the passage of time has made accessing the original, detailed experimental protocols a challenge, the available evidence paints a clear picture of the scientific inquiry that launched a product still widely used today. Further archival research to unearth the original laboratory notebooks and publications from this era would undoubtedly provide even greater insight into the dawn of this important antiseptic.

References

Methodological & Application

Application Notes: Cetylpyridinium Chloride Monohydrate for Biofilm Disruption Assays

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neuroquantology.com [neuroquantology.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of cetylpyridinium chloride on dental unit waterline biofilms in-vitro [chosunobr.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. thejcdp.com [thejcdp.com]

- 9. Inhibition of Staphylococcus aureus and Pseudomonas aeruginosa biofilms by quatsomes in low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Cetylpyridinium Chloride Monohydrate in Dental Composite Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetylpyridinium chloride (CPC), a quaternary ammonium compound with a broad antimicrobial spectrum, is increasingly being investigated for incorporation into dental composite resins. Its potential to inhibit the growth of cariogenic bacteria such as Streptococcus mutans directly at the restoration site offers a promising strategy to combat secondary caries, a primary reason for restoration failure. This document provides detailed application notes and protocols for researchers exploring the use of Cetylpyridinium chloride monohydrate in dental composite formulations.

Chemical Properties of Cetylpyridinium Chloride Monohydrate

Cetylpyridinium chloride monohydrate is a cationic surfactant. Its amphiphilic nature, possessing both a hydrophilic pyridinium head and a hydrophobic alkyl chain, is key to its antimicrobial activity. It is characterized as a white, non-hygroscopic powder with high solubility in water and organic solvents like alcohol and chloroform. In aqueous solutions, it typically maintains a pH between 6.0 and 7.0.

Application Notes

The primary application of Cetylpyridinium chloride monohydrate in dental composite research is to impart antimicrobial properties to the restorative material. The incorporation of CPC aims to create a composite that actively combats residual bacteria and inhibits the formation of new biofilms at the tooth-restoration interface.

Antimicrobial Efficacy

The addition of CPC to resin-based dental composites (RBDCs) has demonstrated significant antibacterial activity against Streptococcus mutans. Studies have shown that composites containing 2% and 4% by weight (wt%) of CPC exhibit a notable reduction in bacterial growth.[1][2][3][4][5] This antimicrobial effect has been observed to persist for up to 90 days, although a gradual decline in effectiveness over time has been noted.[1][3][4][5] The 4% wt CPC concentration has shown the highest level of bacterial inhibition.[1][3][4][5]

Mechanical Properties

The incorporation of antimicrobial agents into dental composites necessitates a thorough evaluation of the material's mechanical properties to ensure its clinical longevity.

Surface Hardness: The addition of up to 2% wt CPC to universal and flowable resin-based dental composites does not significantly alter their surface hardness.[2][3][4] However, a concentration of 4% wt CPC has been shown to cause a notable decrease in surface hardness.[2][3][4]

Compressive and Flexural Strength: While specific quantitative data for resin-based composites containing CPC is limited in the reviewed literature, a study on glass ionomer cement (GIC) incorporated with 1% CPC showed no significant difference in compressive strength compared to the control GIC. It is crucial to conduct thorough testing of these properties for any new CPC-composite formulation, as the addition of fillers and other agents can influence the mechanical integrity of the final product. For context, typical values for commercially available resin composites are provided in the table below.

Biocompatibility

The biocompatibility of dental materials is of paramount importance. While CPC is widely used in oral hygiene products, its concentration in a dental composite must be carefully optimized to be effective against bacteria without causing harm to oral tissues. Dental composites themselves can exhibit cytotoxicity due to the leaching of unreacted monomers. Studies have shown that CPC can be cytotoxic at certain concentrations. Therefore, in vitro cytotoxicity testing is a critical step in the development of CPC-containing composites.

Data Presentation

Table 1: Antimicrobial Activity of CPC-Containing Resin-Based Dental Composites (RBDCs) against S. mutans

| Composite Type | CPC Concentration (wt%) | Test Method | Time Point | Result |

| Universal RBDC | 2% | Agar Diffusion | 1, 30, 90 days | Significant inhibition zone |

| Universal RBDC | 4% | Agar Diffusion | 1, 30, 90 days | Larger inhibition zone than 2% |

| Flowable RBDC | 2% | Agar Diffusion | 1, 30, 90 days | Significant inhibition zone |

| Flowable RBDC | 4% | Agar Diffusion | 1, 30, 90 days | Larger inhibition zone than 2% |

| Universal RBDC | 2% | Direct Contact | 1, 30, 90 days | Significant reduction in CFU |

| Universal RBDC | 4% | Direct Contact | 1, 30, 90 days | Greater reduction in CFU than 2% |

| Flowable RBDC | 2% | Direct Contact | 1, 30, 90 days | Significant reduction in CFU |

| Flowable RBDC | 4% | Direct Contact | 1, 30, 90 days | Greater reduction in CFU than 2% |

CFU: Colony Forming Units

Table 2: Effect of CPC on Surface Hardness of Resin-Based Dental Composites (RBDCs)

| Composite Type | CPC Concentration (wt%) | Time Point | Mean Vickers Hardness (VHN) | Statistical Significance vs. Control (0% CPC) |

| Universal RBDC | 2% | 1, 30, 90 days | Not significantly different | p > 0.01 |

| Universal RBDC | 4% | 1, 30, 90 days | Significantly lower | p = 0.001 |

| Flowable RBDC | 2% | 1, 30, 90 days | Not significantly different | p > 0.01 |

| Flowable RBDC | 4% | 1, 30, 90 days | Significantly lower | p = 0.001 |

Table 3: General Mechanical Properties of Dental Composites (for reference)

| Property | Material Type | Typical Values |

| Flexural Strength | Hybrid Composite | 80 - 160 MPa |

| Flexural Strength | Nanofill Composite | 120 - 160 MPa |

| Compressive Strength | Hybrid Composite | 250 - 350 MPa |

| Compressive Strength | Nanofill Composite | 300 - 400 MPa |

Note: Specific data for resin-based composites containing CPC were not available in the reviewed literature.

Table 4: Biocompatibility of Dental Materials (General Information)

| Test | Cell Line | Material Component | General Finding |

| MTT Assay | Fibroblasts (e.g., L929) | Resin Monomers (e.g., BisGMA, TEGDMA) | Can cause dose-dependent cytotoxicity |

| MTT Assay | Fibroblasts (e.g., L929) | Cetylpyridinium Chloride (in solution) | Can be cytotoxic at higher concentrations |

Note: Specific quantitative cell viability data for resin-based composites containing defined concentrations of CPC were not available in the reviewed literature.

Experimental Protocols

Protocol 1: Incorporation of Cetylpyridinium Chloride Monohydrate into a Dental Composite Resin

Materials:

-

Resin-based dental composite (e.g., Filtek Z250 Universal or Filtek Z350 XT Flowable)

-

Cetylpyridinium chloride monohydrate powder

-

Precision weighing balance

-

Mixing spatula and pad (or a vortex mixer)

-

Light-proof container

Procedure:

-

Calculate the required mass of CPC powder to achieve the desired weight percentage (e.g., 2% or 4% wt) in the total composite mass.

-

Accurately weigh the CPC powder using a precision balance.

-

Dispense the required amount of the dental composite paste onto a mixing pad.

-

Gradually add the weighed CPC powder to the composite paste.

-

Thoroughly mix the CPC powder and the composite paste using a spatula until a homogenous mixture is obtained. For improved homogeneity, a vortex mixer can be used.

-

Store the modified composite in a light-proof container to prevent premature polymerization.

Protocol 2: Antimicrobial Activity Assessment - Agar Diffusion Test

Materials:

-

Brain Heart Infusion (BHI) agar plates

-

Streptococcus mutans (e.g., ATCC 25175) culture

-

Prepared CPC-containing and control composite discs (e.g., 6 mm diameter, 2 mm thickness)

-

Positive control discs (e.g., chlorhexidine-impregnated)

-

Negative control discs (unmodified composite)

-

Incubator (37°C, 5% CO₂)

-

Calipers

Procedure:

-

Prepare a bacterial suspension of S. mutans and uniformly spread it onto the surface of BHI agar plates.

-

Aseptically place the prepared composite discs (CPC-containing, positive control, and negative control) onto the inoculated agar surface, ensuring firm contact.

-

Incubate the plates at 37°C in a 5% CO₂ atmosphere for 48 hours.

-

After incubation, measure the diameter of the inhibition zones (clear areas around the discs where bacterial growth is inhibited) using calipers.

Protocol 3: Mechanical Property Assessment - Vickers Microhardness Test

Materials:

-

Prepared CPC-containing and control composite discs

-

Vickers microhardness tester

-

Polishing machine with abrasive papers (e.g., 600, 800, 1200 grit)

Procedure:

-

Polish the surface of the composite discs using progressively finer grit abrasive papers to achieve a smooth, flat surface.

-

Mount the specimen on the stage of the Vickers microhardness tester.

-

Apply a specified load (e.g., 100g) for a set dwell time (e.g., 15 seconds) through the diamond indenter.

-

Measure the diagonals of the resulting indentation using the microscope of the tester.

-

Calculate the Vickers Hardness Number (VHN) using the standard formula.

-

Repeat the indentation at multiple locations on each specimen to obtain an average value.

Protocol 4: Biocompatibility Assessment - MTT Assay

Materials:

-

Prepared CPC-containing and control composite discs

-

Fibroblast cell line (e.g., L929)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Eluate Preparation: Incubate the sterilized composite discs in cell culture medium for a specified period (e.g., 24 hours) to create eluates.

-

Cell Seeding: Seed fibroblast cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-